ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate is a complex organic compound with a molecular formula of C22H27ClN4O4 and a molar mass of 446.93 g/mol . This compound is notable for its intricate structure, which includes a piperidine ring, a beta-carboline moiety, and a glycine residue. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate involves multiple steps. One common approach starts with the preparation of the beta-carboline moiety, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .
The next step involves the chlorination of the beta-carboline moiety to introduce the chlorine atom at the 6-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .
Subsequently, the glycine residue is introduced through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the beta-carboline moiety and glycine .
Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the glycine derivative reacts with piperidine-4-carboxylic acid ethyl ester under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and chlorination steps, as well as the use of automated peptide synthesizers for the amide bond formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The beta-carboline moiety can be oxidized to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The beta-carboline moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate can be compared with other beta-carboline derivatives and piperidine-containing compounds:
Beta-carboline derivatives: Such as harmine and harmaline, which also exhibit biological activities including anti-cancer and anti-inflammatory effects.
Piperidine-containing compounds: Such as piperidine-4-carboxylic acid derivatives, which are used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
ethyl 1-[2-[(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-2-31-21(29)14-5-8-26(9-6-14)20(28)12-24-22(30)27-10-7-16-17-11-15(23)3-4-18(17)25-19(16)13-27/h3-4,11,14,25H,2,5-10,12-13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHPVCXWYRXSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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